molecular formula C15H18N2O2 B5889119 1-cinnamoyl-4-piperidinecarboxamide

1-cinnamoyl-4-piperidinecarboxamide

Cat. No.: B5889119
M. Wt: 258.32 g/mol
InChI Key: IDDVFMPNPUYQQM-VOTSOKGWSA-N
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Description

1-Cinnamoyl-4-piperidinecarboxamide is a piperidine-derived compound characterized by a cinnamoyl group (a phenylpropanoid moiety) attached to the nitrogen of the piperidine ring and a carboxamide group at the 4-position. The cinnamoyl group may confer enhanced lipophilicity and π-π stacking capabilities, which could influence binding to biological targets like kinases or G-protein-coupled receptors .

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H2,16,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDVFMPNPUYQQM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-cinnamoyl-4-piperidinecarboxamide with structurally related piperidinecarboxamide derivatives from the evidence, focusing on substituents, molecular properties, and synthetic pathways.

Table 1: Structural and Functional Comparison of Piperidinecarboxamide Derivatives

Compound Name (CAS/RN if available) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound Cinnamoyl (C₆H₅-CH=CH-CO-) at N1, carboxamide at C4 C₁₅H₁₈N₂O₂ 258.32 Hypothesized enhanced lipophilicity and bioactivity due to aromatic cinnamoyl group N/A
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide (869073-00-7) Pyrazolopyrimidine at N1 C₁₂H₁₅N₇O 297.30 Heterocyclic substituent may enhance kinase inhibition potential
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide Dimethylpyrimidine-carbamimidoyl at N1 C₁₃H₁₉N₇O 305.34 Carbamimidoyl group introduces hydrogen-bonding sites for target interaction
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (1281185-16-7) Chloropyrimidine at N1, N-methylation at carboxamide C₁₂H₁₇ClN₆O 296.76 Chlorine atom and methyl group may improve metabolic stability
1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide (433323-73-0) Carbamothioyl-dimethoxyphenyl at N1 C₁₅H₂₀N₃O₃S 322.41 Thioamide group and methoxy substituents could modulate solubility and redox activity

Key Comparative Insights:

In contrast, the cinnamoyl group in this compound may favor interactions with hydrophobic binding pockets. The chloropyrimidine and N-methyl groups in likely enhance metabolic stability and bioavailability compared to unmodified carboxamides.

The carbamothioyl derivative in was synthesized using thiourea intermediates, highlighting the versatility of piperidinecarboxamides in accommodating sulfur-based functional groups.

Physicochemical Properties: Compounds with methoxy (e.g., ) or dimethylpyrimidine () substituents exhibit higher molecular weights and polar surface areas, which may reduce blood-brain barrier permeability compared to the cinnamoyl derivative.

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